molecular formula C10H10N4O2 B7876301 (1Z)-N'-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide

(1Z)-N'-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide

Cat. No.: B7876301
M. Wt: 218.21 g/mol
InChI Key: DBGRODUIANUOJH-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N'-hydroxy-2-(4-oxoquinazolin-3-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9(13-16)5-14-6-12-8-4-2-1-3-7(8)10(14)15/h1-4,6,16H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGRODUIANUOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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